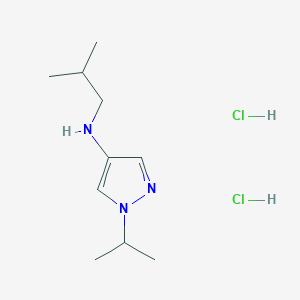
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H21Cl2N3 and its molecular weight is 254.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Formula : C10H19N3
Molecular Weight : 181.28 g/mol
IUPAC Name : this compound
CAS Number : 1909327-35-0
| Property | Value |
|---|---|
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Recent studies have indicated that compounds related to N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and has implications for cancer therapy.
Key Findings:
- Inhibition of CDK2 : The compound demonstrated potent inhibitory activity against CDK2, with a reported Ki value of 0.005 µM, indicating strong selectivity over other CDKs tested .
- Antiproliferative Activity : It exhibited sub-micromolar antiproliferative effects against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM . This suggests a promising potential for development as an anticancer agent.
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cells by:
- Reducing phosphorylation of retinoblastoma protein at Thr821.
- Arresting cell cycle progression at S and G2/M phases .
Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship, revealing that modifications to the pyrazole ring significantly influenced biological activity. For instance:
- Substituting the phenylsulfonamide moiety with pyrazole derivatives enhanced CDK inhibitory activity.
- Methylation at specific positions resulted in decreased potency, emphasizing the importance of the unmasked pyrazole ring for maintaining activity .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
| Compound | CDK Inhibition Ki (µM) | GI50 (μM) |
|---|---|---|
| N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-aminedihydrochloride | 0.005 | 0.127 - 0.560 |
| Pyrazole Derivative A | 0.090 | 0.158 |
| Pyrazole Derivative B | 0.252 | 7.350 |
Propiedades
IUPAC Name |
N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-8(2)5-11-10-6-12-13(7-10)9(3)4;;/h6-9,11H,5H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIMZVYYKMGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














